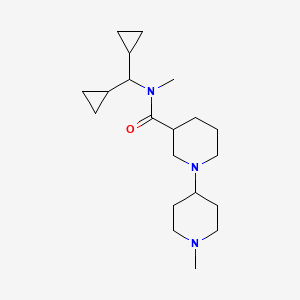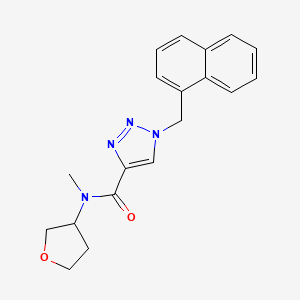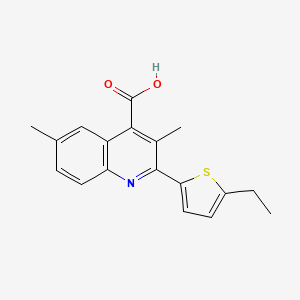![molecular formula C18H18N4O3 B5980347 N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5980347.png)
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been reported to exhibit dna intercalation activities . These compounds interact with the DNA active site, which can lead to antiviral, antimicrobial, and anticancer effects .
Mode of Action
The mode of action of this compound involves its interaction with the DNA active site. It is suggested that the compound intercalates into the DNA structure . This interaction can disrupt the normal functioning of the DNA, thereby inhibiting the replication of cells or viruses .
Biochemical Pathways
This could lead to the inhibition of cell or virus replication .
Result of Action
The result of the compound’s action is the inhibition of cell or virus replication due to its interaction with DNA . This can lead to antiviral, antimicrobial, and anticancer effects. For instance, some compounds with a similar [1,2,4]triazolo[4,3-a]quinoxaline structure have shown promising antiviral activity and exhibited antibacterial and/or antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the benzodioxole moiety. Common reagents used in these reactions include formic acid, thiosemicarbazide, and various cyclization agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the benzodioxole ring can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups onto the benzodioxole ring.
Scientific Research Applications
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to bind to specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of a triazole ring and a benzodioxole moiety, which imparts distinct biological activities and potential therapeutic applications.
: Springer : Frontiers
Properties
IUPAC Name |
N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11(2)16(17-21-20-15-5-3-4-8-22(15)17)19-18(23)12-6-7-13-14(9-12)25-10-24-13/h3-9,11,16H,10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFMLAHGDGYIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-chlorophenyl)ethyl]-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5980265.png)

![methyl 2-{5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5980285.png)
![1-{1-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE](/img/structure/B5980287.png)
![2-Cyclobutyl-9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B5980294.png)
![3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5980300.png)

![4-fluorophenyl [2-cyano-3-(2,4-dichlorophenyl)acryloyl]carbamate](/img/structure/B5980304.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[(2-methyl-2-propen-1-yl)amino]methyl}-2-piperidinone](/img/structure/B5980312.png)
![2-[5-({3-[(4-fluorophenoxy)methyl]-1-piperidinyl}methyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5980323.png)
![(4-chloro-2-methylphenyl){1-[4-(2-thienyl)butanoyl]-3-piperidinyl}methanone](/img/structure/B5980331.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5980343.png)


